molecular formula C11H22N2O3 B8072876 Tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B8072876
M. Wt: 230.30 g/mol
InChI Key: LJEGMXJVNPAXDZ-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate: . This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an oxazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, this compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases or conditions. Its unique structure may allow for interactions with biological targets that are not accessible to other compounds.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, coatings, or adhesives.

Mechanism of Action

The mechanism by which tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl (aminomethyl)carbamate: A closely related compound with similar functional groups.

  • Indole derivatives: Compounds containing the indole ring system, which also exhibit diverse biological activities.

  • Oxazepane derivatives: Other compounds containing the oxazepane ring, which may have similar chemical properties.

Uniqueness: Tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9(8-12)15-7-6-13/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEGMXJVNPAXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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